molecular formula C43H58N4O8 B15294889 DOTA-tri(alpha-cumyl Ester)

DOTA-tri(alpha-cumyl Ester)

Cat. No.: B15294889
M. Wt: 758.9 g/mol
InChI Key: MTDPBSZDRLCVKI-UHFFFAOYSA-N
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Description

DOTA-tri(alpha-cumyl Ester) is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic ligand widely used in the development of metal-based imaging and therapeutic agents. This compound is known for its ability to form stable and inert complexes under physiological conditions, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DOTA-tri(alpha-cumyl Ester) typically involves the functionalization of DOTA with alpha-cumyl ester groups. One common method is the solid-phase synthesis, where DOTA is prepared from a cyclen precursor on a solid-phase support. This method allows for the site-specific introduction of DOTA into peptides, facilitating the development of DOTA-linked molecular imaging and therapy agents .

Industrial Production Methods

Industrial production of DOTA-tri(alpha-cumyl Ester) involves large-scale synthesis using similar solid-phase techniques. The process is optimized for cost-effectiveness and high purity, ensuring that the final product meets the stringent requirements for clinical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

DOTA-tri(alpha-cumyl Ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving DOTA-tri(alpha-cumyl Ester) include uronium or phosphonium coupling reagents for activating the carboxyl groups. The reactions are typically carried out in solvents like DMF (dimethylformamide) or DCM (dichloromethane) under mild conditions .

Major Products Formed

The major products formed from these reactions are DOTA-peptide conjugates, which are used in various imaging and therapeutic applications .

Scientific Research Applications

DOTA-tri(alpha-cumyl Ester) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DOTA-tri(alpha-cumyl Ester) involves its ability to form stable complexes with metal ions. These complexes can then be used for imaging or therapeutic purposes. The molecular targets and pathways involved depend on the specific application, such as targeting tumor cells in cancer imaging and therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DOTA-tri(alpha-cumyl Ester) is unique due to its specific ester groups, which provide distinct properties and advantages in certain applications. For example, it offers higher stability and specificity in forming complexes with metal ions compared to other DOTA derivatives .

Properties

Molecular Formula

C43H58N4O8

Molecular Weight

758.9 g/mol

IUPAC Name

2-[4,7,10-tris[2-oxo-2-(2-phenylpropan-2-yloxy)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C43H58N4O8/c1-41(2,34-16-10-7-11-17-34)53-38(50)31-45-24-22-44(30-37(48)49)23-25-46(32-39(51)54-42(3,4)35-18-12-8-13-19-35)27-29-47(28-26-45)33-40(52)55-43(5,6)36-20-14-9-15-21-36/h7-21H,22-33H2,1-6H3,(H,48,49)

InChI Key

MTDPBSZDRLCVKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)OC(C)(C)C3=CC=CC=C3)CC(=O)OC(C)(C)C4=CC=CC=C4)CC(=O)O

Origin of Product

United States

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